

Morpholine-4-carboxamidine hemisulfate chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Morpholine-4-carboxamidine hemisulfate
Cat. No.:	B098229

[Get Quote](#)

An In-depth Technical Guide on Morpholine-4-carboxamidine Hemisulfate

This technical guide provides a comprehensive overview of the chemical structure, formula, and synthetic protocol for **Morpholine-4-carboxamidine hemisulfate**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological applications of this compound.

Chemical Structure and Formula

Morpholine-4-carboxamidine hemisulfate is a salt consisting of two protonated morpholine-4-carboxamidine cations and one sulfate anion. The chemical structure and key identifiers are detailed below.

Chemical Structure:

The structure of the morpholine-4-carboxamidine cation features a morpholine ring attached to a guanidinium group. The positive charge is delocalized over the nitrogen atoms of the guanidinium group.

Chemical Structure of Morpholine-4-carboxamidine Hemisulfate

Identifier	Value
Molecular Formula	C10H24N6O6S[1][2][3][4][5][6]
Molecular Weight	356.4 g/mol [1][2][3][4][5][6]
CAS Number	17238-55-0[1][2][3][4][5][6]
IUPAC Name	bis(morpholine-4-carboximidamide);sulfuric acid[1][5]
SMILES	C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O[1][5]
Synonyms	N-Formamidinomorpholine sulfate[2][3], 4-morpholinecarboxamidine,sulfate(2:1)[6]

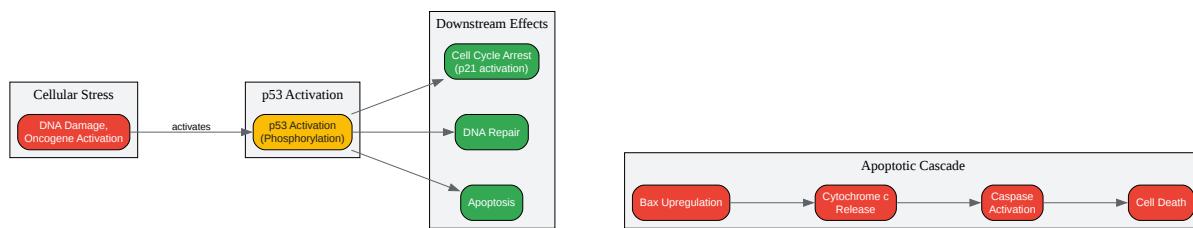
Experimental Protocols

Synthesis of 4-Morpholine-carboxamidinium sulfate[7] [8]

This protocol describes the synthesis of the title compound, **Morpholine-4-carboxamidine hemisulfate**, which is referred to as 4-Morpholine-carboxamidinium sulfate in the cited literature.

Materials:

- O-methylisourea sulfate
- Morpholine
- Acetonitrile
- Water


Procedure:

- One equivalent of O-methylisourea sulfate is heated with two equivalents of morpholine under reflux conditions.

- The methanol formed during the reaction is distilled off.
- The resulting precipitate, 4-Morpholine-carboxamidinium sulfate, is collected. The yield is reported to be nearly quantitative.
- For purification, the crude product can be recrystallized from a saturated acetonitrile-water solution.
- Slow evaporation of the solvent at ambient temperature yields colorless single crystals suitable for X-ray analysis.

Potential Signaling Pathway Involvement

While specific biological data for **Morpholine-4-carboxamidine hemisulfate** is limited in publicly available literature, compounds containing the morpholine-4-carboximidamide scaffold have been reported to induce apoptosis. One of the key pathways regulating apoptosis is the p53 signaling pathway. The following diagram illustrates a simplified overview of the p53-mediated apoptotic pathway, which could be a potential mechanism of action for this class of compounds.

[Click to download full resolution via product page](#)

Simplified p53-mediated apoptotic pathway.

Upon cellular stress, such as DNA damage, the p53 protein is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

Currently, there is a lack of specific quantitative biological data for **Morpholine-4-carboxamidine hemisulfate** in the public domain. Research into the biological activities of this specific compound is encouraged to populate such data tables in the future.

Conclusion

This technical guide provides foundational information on **Morpholine-4-carboxamidine hemisulfate**, including its chemical structure, formula, and a detailed synthesis protocol. While the precise biological activity and mechanism of action for this specific hemisulfate salt require further investigation, the structural motif suggests potential involvement in pathways such as apoptosis. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. scbt.com [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. bocsci.com [bocsci.com]

- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [Morpholine-4-carboxamidine hemisulfate chemical structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098229#morpholine-4-carboxamidine-hemisulfate-chemical-structure-and-formula\]](https://www.benchchem.com/product/b098229#morpholine-4-carboxamidine-hemisulfate-chemical-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com